5-(Difluoromethyl)-2-fluorophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVMRFKYUKEENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300275 | |
| Record name | 5-(Difluoromethyl)-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214348-52-3 | |
| Record name | 5-(Difluoromethyl)-2-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214348-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Difluoromethyl)-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Difluoromethyl 2 Fluorophenol
Chemo- and Regioselective Approaches to Phenol (B47542) Fluorination
The selective introduction of fluorine and difluoromethyl moieties onto a phenol ring is a delicate process, often complicated by the directing effects of the hydroxyl group and the potential for multiple reactive sites. Achieving the desired substitution pattern of 5-(difluoromethyl)-2-fluorophenol necessitates highly controlled reaction conditions and tailored reagents.
Direct Difluoromethylation Strategies on Aromatic Substrates
Direct C-H difluoromethylation of aromatic substrates has emerged as a powerful tool for the late-stage introduction of the difluoromethyl group. These methods often proceed via radical intermediates, offering alternative selectivity patterns compared to traditional ionic reactions. For the synthesis of this compound, a plausible strategy involves the difluoromethylation of a pre-functionalized 2-fluorophenol (B130384) derivative.
A particularly promising approach is the metallaphotoredox-catalyzed difluoromethylation of an aryl bromide. princeton.edunih.gov In this strategy, a commercially available starting material such as 4-bromo-2-fluorophenol (B1271925) can be employed. The reaction typically utilizes bromodifluoromethane (B75531) as the difluoromethyl source, which is activated via a silyl (B83357) radical-mediated halogen abstraction to generate the key difluoromethyl radical. princeton.edu This radical can then be coupled with the aryl bromide under the influence of a dual nickel and photoredox catalytic system. princeton.edunih.gov This method is advantageous due to its mild reaction conditions and high functional group tolerance, which is crucial when dealing with a reactive phenol moiety.
Table 1: Key Reagents and Catalysts in Metallaphotoredox Difluoromethylation
| Component | Function | Example |
| Aryl Bromide | Starting material | 4-bromo-2-fluorophenol |
| Difluoromethyl Source | Provides the CF2H group | Bromodifluoromethane |
| Photocatalyst | Absorbs light to initiate the radical process | Iridium or Ruthenium complexes |
| Nickel Catalyst | Facilitates the cross-coupling reaction | NiBr2·glyme |
| Silyl Radical Precursor | Initiates the formation of the difluoromethyl radical | (TMS)3SiH |
| Base | Neutralizes acidic byproducts | 2,6-Lutidine |
Advanced Electrophilic and Nucleophilic Fluorination Protocols
While the difluoromethylation of a pre-fluorinated phenol is a viable route, another synthetic avenue involves the fluorination of a difluoromethylated phenol. Advanced fluorination protocols can be broadly categorized into electrophilic and nucleophilic methods.
Electrophilic fluorination typically employs reagents with a "F+" source, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. These reagents can directly fluorinate electron-rich aromatic rings. However, the directing effects of the hydroxyl and difluoromethyl groups would need to be carefully considered to achieve the desired 2-fluoro substitution pattern. The hydroxyl group is a strong ortho-, para-director, while the difluoromethyl group is generally a meta-director. This could lead to a mixture of isomers, making regioselective fluorination challenging.
Nucleophilic fluorination, on the other hand, often involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) source like potassium fluoride or cesium fluoride. This approach offers better regiocontrol, as the position of the fluorine atom is predetermined by the location of the leaving group on the aromatic ring. For instance, a synthetic intermediate with a leaving group at the 2-position of a 5-(difluoromethyl)phenol could be subjected to nucleophilic fluorination.
Multi-Step Synthetic Sequences and Optimized Reaction Conditions
The synthesis of a complex molecule like this compound often requires a multi-step approach to ensure the correct placement of each functional group. The optimization of reaction conditions at each step is critical for maximizing yield and purity.
Strategic Functionalization of Substituted Aromatic Scaffolds
A logical multi-step synthesis of this compound would commence with a readily available, appropriately substituted aromatic scaffold. As previously mentioned, 4-bromo-2-fluorophenol is an excellent starting point. The synthetic sequence would then focus on the conversion of the bromo group to a difluoromethyl group.
The hydroxyl group in 4-bromo-2-fluorophenol may require protection to prevent interference with the difluoromethylation reaction. A variety of protecting groups, such as acetyl or silyl ethers, can be employed. After the difluoromethylation step, the protecting group would be removed under mild conditions to yield the final product.
Table 2: Plausible Multi-Step Synthetic Route
| Step | Transformation | Key Reagents |
| 1 | Protection of the hydroxyl group of 4-bromo-2-fluorophenol | Acetic anhydride (B1165640), pyridine |
| 2 | Metallaphotoredox difluoromethylation of the aryl bromide | CF2HBr, Ir-photocatalyst, Ni-catalyst, (TMS)3SiH |
| 3 | Deprotection of the hydroxyl group | Mild acid or base hydrolysis |
Catalytic Systems for Phenol Synthesis and Selective Fluorination
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. In the context of synthesizing this compound, various catalytic systems can be envisioned.
For the key difluoromethylation step of 4-bromo-2-fluorophenol, the dual nickel/photoredox catalytic system is essential. princeton.edunih.gov The photocatalyst absorbs visible light and initiates a single-electron transfer process, leading to the formation of the silyl radical. The nickel catalyst facilitates the cross-coupling of the in situ generated difluoromethyl radical with the aryl bromide. The choice of ligands for the nickel catalyst can significantly influence the reaction's efficiency and substrate scope.
Principles of Sustainable Chemistry in the Preparation of Fluorinated Aromatics
The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated compounds to minimize environmental impact. This involves the use of less hazardous reagents, milder reaction conditions, and more efficient synthetic routes.
The metallaphotoredox-catalyzed difluoromethylation of aryl bromides aligns with several principles of sustainable chemistry. The use of visible light as a renewable energy source to drive the reaction is a key green feature. Furthermore, the reaction proceeds under mild conditions, often at room temperature, reducing energy consumption. princeton.edunih.gov The development of catalytic methods, in general, is a cornerstone of green chemistry, as it reduces the amount of stoichiometric waste generated.
Future advancements in this area may focus on developing even more sustainable difluoromethylation reagents that avoid the use of bromodifluoromethane, which is a greenhouse gas. Additionally, the use of flow chemistry could offer a safer and more scalable approach for the synthesis of this compound, particularly when handling potentially hazardous reagents.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Difluoromethyl 2 Fluorophenol
Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions on Fluorinated Phenols
Electrophilic aromatic substitution (EAS) on the 5-(difluoromethyl)-2-fluorophenol ring is directed by the combined influence of its substituents. The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.comucalgary.ca The fluorine atom, while electronegative and inductively deactivating, also acts as an ortho, para-director because of its lone pairs participating in resonance. wikipedia.orglibretexts.org In contrast, the difluoromethyl group is a deactivating group due to the strong electron-withdrawing inductive effect of the two fluorine atoms, and it directs incoming electrophiles to the meta position. wikipedia.orgvaia.com
The directing effects of these groups are summarized below:
-OH (at C1): Strongly activating, ortho, para-directing.
-F (at C2): Weakly deactivating, ortho, para-directing. wikipedia.orglibretexts.org
-CHF2 (at C5): Deactivating, meta-directing. vaia.com
The positions ortho and para to the strongly activating hydroxyl group are C2, C4, and C6. The C2 position is already substituted with fluorine. The C6 and C4 positions are therefore the most likely sites for electrophilic attack. The fluorine at C2 directs to C1, C3, and C5. The difluoromethyl group at C5 directs to C1 and C3.
Considering these competing effects, the primary sites for electrophilic substitution on this compound are predicted to be the C4 and C6 positions. The powerful activating and directing effect of the hydroxyl group is expected to dominate, overriding the deactivating nature of the fluorine and difluoromethyl groups. byjus.com Steric hindrance from the adjacent fluorine atom might slightly disfavor substitution at C3, while the electronic deactivation from the neighboring difluoromethyl group could temper reactivity at C4 and C6.
| Position on Ring | Influence from -OH (C1) | Influence from -F (C2) | Influence from -CHF2 (C5) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C3 | - | ortho (directing) | meta (directing) | Moderately deactivated, minor product |
| C4 | para (directing) | - | ortho (deactivating) | Activated, major product |
| C6 | ortho (directing) | - | para (deactivating) | Activated, major product |
This table provides a qualitative prediction of regioselectivity for electrophilic aromatic substitution on this compound based on the directing effects of the substituents.
Nucleophilic Reactivity and Substitution Pathways Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is acidic and can act as a nucleophile in various reactions. The presence of two electron-withdrawing groups, the fluorine atom and the difluoromethyl moiety, significantly increases the acidity of the phenolic proton compared to phenol (B47542) itself by stabilizing the corresponding phenoxide anion. chemrxiv.org
Acidity and Nucleophilicity: The enhanced acidity facilitates the deprotonation of the phenol to form the phenoxide ion, which is a potent nucleophile. This phenoxide can readily participate in nucleophilic substitution reactions.
O-Alkylation and O-Acsylation: The phenoxide of this compound can be readily alkylated or acylated to form ethers and esters, respectively. These reactions typically proceed via a Williamson ether synthesis or Schotten-Baumann-type conditions. Palladium-catalyzed cross-coupling reactions have also emerged as powerful methods for the synthesis of aryl ethers from phenols and aryl halides. nih.govrsc.org
Deoxyfluorination: The hydroxyl group of phenols can be replaced by a fluorine atom in a process known as deoxyfluorination. Reagents like PhenoFluor have been developed for the direct ipso-fluorination of phenols, offering a one-step route to aryl fluorides from the corresponding phenols. harvard.educhinesechemsoc.orgnih.govorganic-chemistry.org This transformation is significant as it allows for the strategic introduction of fluorine at a late stage of a synthesis.
| Reaction Type | Reagents | Product Type | General Mechanistic Pathway |
|---|---|---|---|
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Aryl ether | SN2 reaction with the phenoxide |
| O-Acsylation | Acyl chloride/anhydride (B1165640), Base (e.g., Pyridine) | Aryl ester | Nucleophilic acyl substitution |
| Deoxyfluorination | Deoxyfluorinating agent (e.g., PhenoFluor) | Aryl fluoride (B91410) | Ipso-substitution of the hydroxyl group |
This table summarizes common nucleophilic reactions involving the hydroxyl group of this compound.
Transformations at the Difluoromethyl Moiety: Mechanistic Pathways and Selectivity Studies
The difluoromethyl group (-CHF2) is generally considered to be chemically robust. However, under specific conditions, it can undergo transformations. The C-F bonds are strong, but their activation can be achieved using powerful reagents or catalytic systems. nii.ac.jpresearchgate.net
C-F Bond Activation: The selective activation of a single C-F bond in a difluoromethyl group is challenging but can be accomplished with certain Lewis acids or under electrochemical conditions. nii.ac.jprsc.org For instance, aluminum-based Lewis acids have been shown to promote the elimination of a fluoride ion from trifluoromethyl groups to generate a difluorocarbocation intermediate, which can then be trapped by nucleophiles. A similar pathway could be envisioned for the difluoromethyl group of this compound, potentially leading to the formation of a monofluoromethyl cation.
Radical Difluoromethylation: While not a transformation of the existing -CHF2 group, it's relevant to note that difluoromethyl groups are often introduced onto aromatic rings via radical pathways. rsc.org Reagents that generate the •CF2H radical are used to functionalize arenes, highlighting the importance of radical chemistry in accessing such fluorinated compounds. nih.gov
Hydrolysis: The hydrolysis of a difluoromethyl group to a formyl group (aldehyde) is a known transformation, although it typically requires harsh conditions, such as strong acids or bases at elevated temperatures. The stability of the C-F bonds makes this conversion difficult, but it represents a potential synthetic route to difunctionalized phenolic aldehydes.
Radical and Organometallic Reactivity Studies of the Fluorinated Aromatic Core
The fluorinated aromatic core of this compound can participate in both radical and organometallic reactions, offering pathways for further functionalization.
Radical Reactions: The phenolic hydroxyl group can play a role in radical reactions. Homolysis of the O-H bond can generate a phenoxyl radical. This species can participate in various radical-mediated processes. The generation of such radicals can be initiated by light or chemical oxidants. osti.gov Furthermore, the aromatic C-H bonds can be targeted in radical functionalization reactions. For example, direct C-H difluoromethoxylation of arenes has been achieved using photocatalysis to generate the •OCF2H radical. nih.gov
Organometallic Reactivity: The presence of the hydroxyl and fluorine substituents can direct ortho-metalation reactions. Treatment with a strong base like an organolithium reagent could selectively deprotonate the C6 position, which is ortho to the directing hydroxyl group, to form an organometallic intermediate. This intermediate can then be trapped with various electrophiles.
Furthermore, the phenolic hydroxyl group can be converted into a more reactive group for cross-coupling reactions. For instance, conversion to a triflate or nonaflate makes the molecule a suitable substrate for palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C1 position. organic-chemistry.orgnih.gov
| Reaction Type | Key Intermediate/Reagent | Potential Outcome | Mechanistic Insight |
|---|---|---|---|
| Directed ortho-Metalation | Organolithium reagent | Functionalization at C6 | Deprotonation directed by the -OH group |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl formation at C1 (after derivatization) | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl amine formation at C1 (after derivatization) | Similar catalytic cycle to Suzuki coupling |
| Radical C-H Functionalization | Radical initiator, radical precursor | Substitution at a C-H position | Homolytic aromatic substitution pathway |
This table outlines potential radical and organometallic transformations for the functionalization of this compound.
Computational Chemistry and Theoretical Modeling of 5 Difluoromethyl 2 Fluorophenol
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations can elucidate electron distribution, orbital energies, and the nature of chemical bonds, which collectively determine the molecule's physical and chemical properties.
Density Functional Theory (DFT) Studies on Conformational Analysis and Stability
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For a molecule like 5-(Difluoromethyl)-2-fluorophenol, DFT would be employed to perform a conformational analysis. This involves calculating the potential energy surface of the molecule by systematically rotating the hydroxyl (-OH) and difluoromethyl (-CHF2) groups. The goal is to identify the lowest energy conformers, which represent the most stable three-dimensional arrangements of the atoms. While studies on related molecules such as 2-fluorophenol (B130384) have explored conformational preferences governed by intramolecular hydrogen bonding, specific energetic data and dihedral angles for the most stable conformers of this compound are not present in the available literature. researchgate.net
Ab Initio Calculations of Molecular Orbitals and Reactivity Descriptors
Ab initio calculations, which are based on first principles without experimental parameters, are used to determine the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of a molecule. Reactivity descriptors such as electronegativity, hardness, and softness, derived from these orbital energies, would further quantify the molecule's propensity to act as an electrophile or nucleophile. Such detailed analyses have been performed for similar compounds like (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone, but corresponding data for this compound is absent. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and their interactions, MD can explore the conformational landscape, revealing the flexibility of the molecule and the transitions between different stable conformations. Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as how this compound would interact with solvent molecules or a biological receptor. Research on other fluorinated phenols has utilized MD to understand hydration dynamics, but similar simulations for this compound have not been reported. uzh.chmdpi.comnih.govmdpi.com
Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption wavelengths (UV-Vis). These theoretical spectra are often correlated with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of experimental signals. For instance, theoretical IR spectra for 4-fluorophenol (B42351) have been compared with experimental results to understand its hydration. uzh.ch However, for this compound, a similar correlative study based on theoretically predicted spectroscopic data is not available.
Elucidation of Structure-Reactivity Relationships through Computational Approaches
By combining insights from electronic structure calculations and conformational analysis, computational chemistry can establish structure-reactivity relationships. This involves understanding how the specific arrangement of atoms and the distribution of electrons in this compound influence its chemical behavior. For example, the presence and position of the fluorine atoms and the difluoromethyl group are expected to significantly impact the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack. While general principles of organic chemistry allow for qualitative predictions, detailed quantitative relationships derived from computational studies are currently lacking for this specific molecule.
Theoretical Insights into Reaction Pathways, Transition States, and Energy Barriers
A powerful application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface for a chemical reaction, it is possible to identify the transition states—the highest energy points along the reaction coordinate—and to calculate the energy barriers (activation energies) that govern the reaction rate. This level of detailed mechanistic investigation provides a molecular-level understanding of how a compound like this compound might be synthesized or how it participates in further chemical transformations. At present, no such theoretical studies on the reaction pathways involving this compound have been published.
Advanced Spectroscopic Characterization and Interpretation of 5 Difluoromethyl 2 Fluorophenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-(Difluoromethyl)-2-fluorophenol in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships.
The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the single proton of the difluoromethyl group. The difluoromethyl proton (H-CF₂) signal would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The aromatic protons would exhibit complex splitting patterns due to homo- and heteronuclear coupling with each other and with the fluorine atoms on the ring and the difluoromethyl group.
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. biophysics.orghuji.ac.il It would display two primary signals: one for the fluorine atom attached to the ring (C2-F) and one for the difluoromethyl group (-CF₂H). The -CF₂H signal would appear as a doublet due to coupling with its attached proton (²JF-H), while the C2-F signal would be split by the neighboring aromatic protons.
Multi-Dimensional NMR Techniques (e.g., 2D-NMR) Applied to Fluorinated Aromatic Systems
While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for unambiguous signal assignment, especially for complex spin systems like that in this compound. researchgate.netyoutube.comepfl.chemerypharma.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals ¹H-¹H coupling networks. sdsu.edu It would be used to identify which aromatic protons are adjacent to one another by observing cross-peaks between their signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹JC-H). emerypharma.comsdsu.edu It allows for the definitive assignment of each protonated carbon in the aromatic ring and the difluoromethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JC-H and ³JC-H), which is crucial for identifying quaternary carbons (like C1, C2, and C5) and piecing together the molecular skeleton. epfl.chemerypharma.com For instance, the proton of the -CF₂H group would show an HMBC correlation to the C5 carbon of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlation information that can help confirm assignments and understand the molecule's preferred conformation, such as the orientation of the hydroxyl group relative to the C2-fluorine. researchgate.net
Computational NMR Prediction and Experimental Validation in Structural Assignments
In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), are used alongside experimental work to predict NMR chemical shifts and coupling constants. nih.govrsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR shielding tensors. nih.gov
The process involves:
Optimizing the 3D geometry of this compound using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov
Performing GIAO calculations on the optimized structure to predict ¹H, ¹³C, and ¹⁹F chemical shifts. worktribe.comresearchgate.net
Comparing the predicted spectra with the experimental data. A strong correlation between the calculated and observed values validates the structural assignment. nih.gov
This integrated approach is especially powerful for assigning complex spectra and resolving ambiguities, such as distinguishing between isomers. For fluorinated aromatics, specific DFT methods and scaling factors have been developed to achieve high accuracy in predicting ¹⁹F chemical shifts, which can have a very wide range. worktribe.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are illustrative values based on additive rules and data from similar compounds. Experimental verification is required.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H on OH | 5.0 - 6.0 | br s | - |
| H-3 | ~7.1 | ddd | ~118 |
| H-4 | ~7.2 | ddd | ~125 |
| H-6 | ~7.4 | dd | ~115 |
| H on CF₂H | 6.6 - 7.0 | t | ~115 (t) |
| C-1 (C-OH) | - | - | ~145 (d) |
| C-2 (C-F) | - | - | ~155 (d) |
| C-3 | - | - | ~118 |
| C-4 | - | - | ~125 |
| C-5 (C-CF₂H) | - | - | ~128 (t) |
| C-6 | - | - | ~115 |
| CF₂H | - | - | ~115 (t) |
Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. Couplings to fluorine are expected to add complexity.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Theoretical Mode Assignment
The IR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration, which is often broadened by hydrogen bonding. ijaemr.com The C-H stretching vibration of the difluoromethyl group would appear around 2900-3000 cm⁻¹. The highly polar C-F bonds give rise to strong IR absorptions, typically in the 1100-1350 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the symmetric vibrations of the -CF₂H group would be more prominent. researchgate.net
Theoretical calculations using DFT are essential for a detailed assignment of the vibrational modes. libretexts.orglibretexts.org By calculating the harmonic frequencies and comparing them to the experimental IR and Raman spectra, each observed band can be assigned to a specific normal mode of vibration (e.g., stretching, bending, rocking). researchgate.netmdpi.com This allows for a complete understanding of the molecule's vibrational dynamics.
Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: These are general frequency ranges. Specific values require experimental measurement and theoretical calculation.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Intensity |
| O-H stretch | 3200 - 3600 | IR | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | IR/Raman | Medium |
| Aliphatic C-H stretch (-CF₂H) | 2900 - 3000 | IR/Raman | Medium |
| Aromatic C=C stretch | 1450 - 1600 | IR/Raman | Medium-Strong |
| O-H bend | 1300 - 1450 | IR | Medium |
| C-O stretch | 1200 - 1300 | IR | Strong |
| C-F stretch (Aromatic & Aliphatic) | 1100 - 1350 | IR | Strong |
| C-H out-of-plane bend | 750 - 900 | IR | Strong |
High-Resolution Mass Spectrometry Techniques for Fragmentation Analysis and Isotopic Profiling
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of this compound. With a molecular formula of C₇H₅F₃O, the expected monoisotopic mass is 162.02925 g/mol . HRMS can confirm this mass with high precision (typically <5 ppm error), validating the elemental composition.
Electron Ionization (EI) mass spectrometry would also reveal the molecule's fragmentation pattern, providing further structural evidence. The fragmentation of phenols often involves the loss of CO, while aromatic fluorides can lose HF or fluorine radicals. The presence of the difluoromethyl group introduces unique fragmentation pathways.
Expected fragmentation could include:
Molecular Ion (M⁺˙): The intact molecule with one electron removed.
[M-H]⁺: Loss of a hydrogen radical.
[M-HF]⁺˙: Loss of hydrogen fluoride (B91410), a common pathway for fluorinated compounds.
Loss of the difluoromethyl group: Cleavage of the C-C bond to lose ·CHF₂.
Loss of CO: A characteristic fragmentation of phenols, leading to a five-membered ring ion.
Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.
X-ray Crystallography and Solid-State Characterization of Derivatives and Co-crystals
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. researchgate.net If a suitable single crystal of this compound, or a derivative or co-crystal, could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.
This data would unambiguously confirm the connectivity and reveal the solid-state conformation of the molecule. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the phenolic -OH group and potential halogen bonding involving the fluorine atoms. Such information is invaluable for understanding the material's physical properties and for crystal engineering efforts. While no crystal structure for this specific compound is currently reported in open crystallographic databases, its characterization would represent a significant contribution to the structural chemistry of fluorinated aromatics.
Synthetic Utility and Strategic Applications of 5 Difluoromethyl 2 Fluorophenol As a Building Block
Role as a Precursor in the Synthesis of Advanced Organic Intermediates for Research
5-(Difluoromethyl)-2-fluorophenol serves as a crucial starting material for the synthesis of a variety of advanced organic intermediates. The phenolic hydroxyl group provides a reactive handle for a wide range of chemical transformations, including etherification, esterification, and O-arylation reactions. These reactions allow for the facile introduction of diverse functionalities, leading to the generation of more complex molecules tailored for specific research purposes.
The presence of the difluoromethyl (CF2H) group is of particular significance. This group can act as a lipophilic hydrogen bond donor, a property that is highly sought after in medicinal chemistry as it can enhance binding affinity to biological targets. researchgate.net Furthermore, the CF2H group is considered a bioisostere of hydroxyl, thiol, or amino groups, allowing for the substitution of these functionalities in known bioactive molecules to improve metabolic stability and pharmacokinetic profiles. researchgate.net The additional fluorine atom on the aromatic ring further modulates the electronic properties and lipophilicity of the molecule, providing another layer of control for fine-tuning molecular characteristics.
The synthetic versatility of this compound is exemplified by its use in creating more elaborate structures. For instance, the phenolic oxygen can be alkylated to introduce various side chains, or it can participate in transition-metal-catalyzed cross-coupling reactions to form diaryl ethers. These intermediates can then be subjected to further functionalization at the aromatic ring or the difluoromethyl group, opening up a vast chemical space for exploration.
Applications in the Construction of Biologically Relevant Molecular Scaffolds
The unique structural features of this compound make it an attractive building block for the synthesis of biologically relevant molecular scaffolds. These scaffolds form the core structures of many therapeutic agents and agrochemicals.
Utilization in the Synthesis of Complex Heterocycles for Medicinal Chemistry Research
Heterocyclic compounds are ubiquitous in medicinal chemistry, forming the backbone of a significant portion of approved drugs. nih.gov this compound can be strategically employed in the synthesis of various fluorinated heterocyclic systems. The phenolic hydroxyl group can be used to direct ortho-lithiation, enabling the introduction of substituents adjacent to the oxygen atom, which can then participate in cyclization reactions to form heterocycles such as benzofurans or benzoxazines.
While direct examples of the use of this compound in the synthesis of complex heterocycles are not extensively documented in publicly available literature, the principles of heterocyclic synthesis strongly support its potential. For example, the phenol (B47542) can be converted to an ether, and subsequent intramolecular cyclization reactions can be envisioned to construct various heterocyclic rings. The presence of the difluoromethyl group in the final heterocyclic product can significantly enhance its biological activity. The incorporation of a CF2H moiety is a known strategy to improve the efficacy of drug candidates. nih.gov
Application as an Intermediate in Agrochemical Lead Compound Synthesis
The agrochemical industry heavily relies on fluorinated compounds to develop effective and environmentally safer pesticides. nih.govresearchgate.net The difluoromethyl group, in particular, is a common feature in modern agrochemicals. sci-hub.se While specific agrochemicals derived directly from this compound are not widely reported, the synthesis of related structures highlights its potential. For instance, the synthesis of 5-chloro-2,3-difluoropyridine, an important intermediate for herbicides, demonstrates the utility of fluorinated aromatic precursors in this field. google.com
The structural motifs present in this compound are highly relevant to agrochemical design. The fluorinated phenyl ring can be a key component of various herbicides, fungicides, and insecticides. The difluoromethyl group can enhance the biological activity and metabolic stability of the final product. nih.gov The phenol functionality allows for the connection of this valuable fluorinated scaffold to other molecular fragments to create novel agrochemical candidates.
Strategic Derivatization for the Generation of Novel Compound Libraries and Analogues
The generation of compound libraries for high-throughput screening is a fundamental strategy in drug discovery and agrochemical research. This compound is an ideal starting point for the creation of such libraries due to its multiple points for diversification.
The phenolic hydroxyl group can be readily derivatized through a variety of reactions, allowing for the introduction of a wide range of substituents. This can be achieved through techniques such as parallel synthesis to rapidly generate a large number of analogues. For example, a library of ethers or esters can be synthesized by reacting this compound with a diverse set of alkyl halides or acyl chlorides.
Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, although the deactivating effect of the fluorine and difluoromethyl groups needs to be considered. Nevertheless, under appropriate conditions, further substitution can be achieved, adding another dimension of diversity to the compound library. The combination of derivatization at the phenolic oxygen and the aromatic ring allows for the creation of a rich collection of novel compounds for biological screening.
Exploitation in Materials Science as a Precursor for Functional Polymers or Liquid Crystal Systems
The unique properties imparted by fluorine make fluorinated compounds highly valuable in materials science. This compound and its derivatives have potential applications as precursors for functional polymers and liquid crystals.
In the realm of functional polymers, the phenolic group can be used as a monomer or a functional group to be incorporated into a polymer chain. For example, a related compound, 4-(but-3-en-1-yloxy)-2,3-difluorophenol, has been used to synthesize a hydrogen-bond acidic polysiloxane for gas sensing applications. nih.gov This demonstrates the utility of fluorophenol derivatives in creating polymers with specific sensory properties. The difluoromethyl group in such polymers can contribute to their thermal stability and chemical resistance.
In the field of liquid crystals, fluorinated compounds are widely used due to their ability to modulate dielectric anisotropy and other mesomorphic properties. nih.gov While direct use of this compound in liquid crystal synthesis is not prominently reported, the synthesis of liquid crystals containing fluorinated cyclopropanes derived from related fluorinated precursors highlights the potential in this area. nih.gov The dipolar nature of the C-F bonds in this compound can be exploited to design new liquid crystalline materials with desired electro-optical properties. Derivatization of the phenol group with mesogenic units could lead to the formation of novel liquid crystal compounds.
Research on Derivatives and Analogues of 5 Difluoromethyl 2 Fluorophenol
Systematic Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives with altered physicochemical properties. Key transformations include etherification and esterification, which can modulate the compound's polarity, hydrogen bonding capability, and metabolic stability.
Etherification: The conversion of the phenolic -OH to an ether is a common strategy to mask the acidic proton and increase lipophilicity. Standard Williamson ether synthesis conditions, involving deprotonation of the phenol (B47542) with a base followed by reaction with an alkyl halide, are applicable. researchgate.net For instance, reaction with methyl iodide would yield 1-fluoro-2-methoxy-4-(difluoromethyl)benzene. More advanced methods can be used to introduce a variety of alkyl and aryl groups. organic-chemistry.org A one-pot, three-step synthesis involving C-H borylation, oxidation to the phenol, and subsequent difluoromethylation has also been demonstrated for the synthesis of difluoromethyl ethers from arenes. nih.gov
Esterification: The phenolic hydroxyl can be readily converted to an ester through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. ontosight.aiorganic-chemistry.org Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid under acidic catalysis, is a classic method for this transformation. youtube.comyoutube.comyoutube.comkhanacademy.org This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and may be susceptible to hydrolysis by esterase enzymes in a biological context.
The following table outlines potential derivatives resulting from the modification of the phenolic hydroxyl group.
| Derivative Type | Reactant | Resulting Derivative Name | Potential Property Change |
| Methyl Ether | Methyl iodide (CH₃I) | 1-Fluoro-2-methoxy-4-(difluoromethyl)benzene | Increased lipophilicity, loss of H-bond donor ability |
| Ethyl Ether | Ethyl bromide (C₂H₅Br) | 1-Fluoro-2-ethoxy-4-(difluoromethyl)benzene | Further increased lipophilicity |
| Benzyl Ether | Benzyl bromide (BnBr) | 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene | Increased steric bulk, potential for deprotection |
| Acetate Ester | Acetic anhydride (B1165640) ((CH₃CO)₂O) | 5-(Difluoromethyl)-2-fluorophenyl acetate | Introduction of a hydrolyzable group, H-bond acceptor |
| Benzoate Ester | Benzoyl chloride (PhCOCl) | 5-(Difluoromethyl)-2-fluorophenyl benzoate | Increased aromaticity and steric bulk |
This table presents hypothetical derivatives based on standard organic reactions.
Exploration of Substituent Effects on the Electronic and Steric Properties of the Aromatic Ring
The difluoromethyl group, in particular, is considered a unique bioisostere for hydroxyl, thiol, or amine groups, as it can act as a lipophilic hydrogen bond donor. acs.orgnih.gov Its electron-withdrawing strength can be quantified using Hammett substituent constants (σ). wikipedia.orgscience.gov Studies on related structures show a linear correlation between Hammett σ constants and properties like hydrogen bond acidity and lipophilicity. acs.org
The introduction of additional substituents allows for the fine-tuning of these properties. For example, adding an electron-donating group like a methyl (-CH₃) or methoxy (B1213986) (-OCH₃) group would increase the electron density of the ring and decrease the acidity of the phenol. Conversely, adding a strong electron-withdrawing group like a nitro (-NO₂) or cyano (-CN) group would further decrease the ring's electron density, making the phenol more acidic and altering its reactivity in electrophilic aromatic substitution. boisestate.edumdpi.commdpi.com
The table below illustrates the predicted effect of various substituents on the properties of the aromatic ring, based on their known Hammett constants.
| Substituent (at C4) | Hammett Constant (σp) | Predicted Effect on Phenol Acidity | Predicted Effect on Ring Electron Density |
| -NH₂ (Amino) | -0.66 | Decrease | Increase |
| -OCH₃ (Methoxy) | -0.27 | Decrease | Increase |
| -CH₃ (Methyl) | -0.17 | Decrease | Increase |
| -Cl (Chloro) | +0.23 | Increase | Decrease |
| -CN (Cyano) | +0.66 | Strong Increase | Strong Decrease |
| -NO₂ (Nitro) | +0.78 | Strong Increase | Strong Decrease |
Data for Hammett constants are general values and serve for predictive purposes. wikipedia.org
Chemical Transformations and Alterations of the Difluoromethyl Group
The difluoromethyl (CF₂H) group, while relatively stable, offers avenues for further chemical transformation. Its acidic proton can be deprotonated under certain conditions, and the C-F bonds can be altered.
Methods for introducing the CF₂H group onto an aromatic ring often involve copper- or palladium-catalyzed cross-coupling reactions with a difluoromethyl source like TMSCF₂H (difluoromethyltrimethylsilane). rsc.orgacs.org These methods are crucial for synthesizing analogues. For instance, a copper-catalyzed difluoromethylation of aryl iodides proceeds efficiently for electron-neutral, electron-rich, and sterically hindered substrates. rsc.org Similarly, radiolabeled [¹⁸F]CF₂H analogues can be synthesized for use in positron emission tomography (PET) imaging, highlighting the group's importance in diagnostic medicine. e-century.us
Transformations of the existing CF₂H group are less common but represent a potential route for diversification. One possibility is further fluorination to the corresponding trifluoromethyl (CF₃) group, which would significantly increase the lipophilicity and electron-withdrawing nature of the substituent. Another area of exploration involves the activation of the C-H bond within the CF₂H group. Frustrated Lewis Pairs (FLPs) have been shown to selectively activate C-F bonds in CF₂H-containing compounds, leading to the formation of reactive salts that can be used in a variety of subsequent transformations. e-century.us
Synthesis and Advanced Characterization of Complex Congeners and Fluorinated Analogues
The synthesis of more complex congeners and analogues of 5-(Difluoromethyl)-2-fluorophenol involves multi-step synthetic sequences. These routes may start with a pre-functionalized phenol or chlorofluorobenzene and introduce the difluoromethyl group at a later stage, or vice-versa. rsc.orgepo.org For example, a general method for synthesizing 2-fluorophenol (B130384) compounds involves the Ullmann reaction of a phenol to create a 2-pyridyloxy aromatic intermediate, followed by palladium-catalyzed ortho-fluorination and subsequent hydrolysis. google.com
The creation of these complex fluorinated molecules necessitates the use of advanced characterization techniques. While standard methods like ¹H and ¹³C NMR are essential, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly critical. numberanalytics.comnumberanalytics.com ¹⁹F NMR provides direct information about the chemical environment of each fluorine atom in the molecule, offering high sensitivity and a wide chemical shift range with minimal background interference. nih.govscholaris.ca Advanced 2D and 3D NMR techniques, such as ¹H-¹⁹F HETCOR, are invaluable for unambiguously assigning the structure and stereochemistry of these complex organofluorine compounds. numberanalytics.comnumberanalytics.com For screening purposes, ¹⁹F NMR competition binding experiments can be a powerful high-throughput tool. eurekaselect.com
The following table outlines hypothetical complex analogues and a plausible synthetic strategy.
| Target Analogue | Key Precursors | Key Synthetic Step | Primary Characterization Method |
| 4-Amino-5-(difluoromethyl)-2-fluorophenol | This compound | Nitration followed by reduction | ¹H NMR, ¹⁹F NMR, Mass Spectrometry |
| 5-(Difluoromethyl)-2,4-difluorophenol | 3,5-Difluorophenol | Ortho-lithiation followed by reaction with a difluoromethylating agent | ¹⁹F NMR, ¹³C NMR |
| 6-(5-(Difluoromethyl)-2-fluorophenyl)pyridine | 5-Bromo-1-(difluoromethyl)-2-fluorobenzene, 2-Tributylstannylpyridine | Stille cross-coupling | ¹H NMR, ¹⁹F NMR, ¹³C NMR |
| 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)phenol | 2-Fluoro-4-(trifluoromethyl)phenol | Ortho-formylation, reduction, and fluorination sequence to install CF₂H | ¹⁹F NMR is crucial to distinguish the CF₂H and CF₃ signals |
This table presents hypothetical synthetic strategies for advanced analogues.
Future Directions and Emerging Research Avenues for 5 Difluoromethyl 2 Fluorophenol
The strategic incorporation of fluorine atoms into organic molecules continues to be a powerful strategy in medicinal chemistry and materials science. The compound 5-(Difluoromethyl)-2-fluorophenol, which features both a difluoromethyl group and a fluorine atom on a phenolic ring, represents a scaffold with significant potential. The unique electronic properties, metabolic stability, and conformational effects imparted by these fluorine substituents make it a valuable target for further investigation. Future research is poised to leverage cutting-edge technologies and synthetic methodologies to unlock its full potential.
Q & A
Q. What are the common synthetic routes for 5-(Difluoromethyl)-2-fluorophenol, and what factors influence their efficiency?
- Methodological Answer : The synthesis typically involves difluoromethylation of fluorophenol precursors using reagents like sodium 2-chloro-2,2-difluoroacetate ( ). Key factors include:
- Catalysts : Cesium carbonate or lithium chloride ().
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity ().
- Temperature : Controlled heating (60–80°C) optimizes yield while minimizing side reactions ().
- Safety : Gas evolution during reactions necessitates oil bubblers ().
Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Difluoromethylation | NaClF₂CO₂, Cs₂CO₃, DMF, 70°C | 65–75% |
| Purification | Column chromatography (hexanes/EtOAc) | >95% purity |
Q. How do the physicochemical properties of this compound influence its reactivity and applications?
- Methodological Answer : The fluorine atoms enhance lipophilicity (logP ≈ 2.1) and metabolic stability, while the phenol group enables hydrogen bonding ( ). Key properties:
- pKa : ~8.5 (phenolic OH), measured via potentiometric titration.
- Solubility : Low in water (<1 mg/mL); use co-solvents like DMSO ().
- Spectroscopic Data :
- ¹⁹F NMR : δ −110 to −115 ppm (CF₂).
- IR : O-H stretch ~3200 cm⁻¹ ().
These properties guide its use in medicinal chemistry as a bioisostere for non-fluorinated analogs ().
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from conformational flexibility or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with systematic substitutions (e.g., replacing F with Cl or CH₃) ().
- Crystallography : Resolve binding modes (e.g., Protein Data Bank analysis) ().
- Dose-Response Curves : Validate activity thresholds across multiple cell lines ().
Example : A derivative showing inconsistent anticancer activity may require re-evaluation under standardized hypoxia conditions ().
Q. How can computational methods predict the pharmacokinetic behavior of this compound?
- Methodological Answer : Combine in silico and in vitro approaches:
- ADME Prediction : Tools like SwissADME estimate bioavailability (%F ≈ 60%) and CYP450 metabolism ().
- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to assess plasma binding ().
- In Vitro Assays : Microsomal stability tests (e.g., rat liver microsomes) validate computational predictions ().
Workflow :
| Step | Method | Output |
|---|---|---|
| LogD Prediction | MarvinSuite | 2.3 |
| Metabolic Sites | MetaSite | CYP3A4 oxidation |
Comparative Analysis
Q. How does this compound compare to structurally similar fluorophenols in drug discovery?
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
